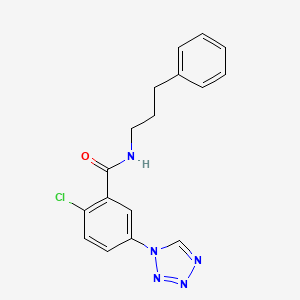![molecular formula C27H41NO6 B12616523 Di-tert-butyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B12616523.png)
Di-tert-butyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a complex organic compound with a unique structure that includes tert-butyl groups, a diethylamino group, and a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate typically involves multiple steps. One common method involves the reaction of N1,N1-diethylbenzene-1,4-diamine with 3,5-di-tert-butyl-2-hydroxy-benzaldehyde in the presence of glacial acetic acid . The reaction is carried out in an ethanolic solution and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
Di-tert-butyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Di-tert-butyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism by which Di-tert-butyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with various enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: This compound shares the tert-butyl groups and has similar applications in catalysis and material science.
4,6-Di-tert-butyl-2-({[4-(diethylamino)phenyl]imino}methyl)phenol: This compound has a similar diethylamino group and is used in similar research applications.
Uniqueness
Di-tert-butyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is unique due to its combination of functional groups and its cyclohexane ring structure
属性
分子式 |
C27H41NO6 |
|---|---|
分子量 |
475.6 g/mol |
IUPAC 名称 |
ditert-butyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C27H41NO6/c1-10-28(11-2)18-14-12-17(13-15-18)20-21(23(30)33-25(3,4)5)19(29)16-27(9,32)22(20)24(31)34-26(6,7)8/h12-15,20-22,32H,10-11,16H2,1-9H3 |
InChI 键 |
GDMXHLPZGJWNNT-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC(C)(C)C)(C)O)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine](/img/structure/B12616449.png)


![2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one](/img/structure/B12616461.png)
![(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]norvaline](/img/structure/B12616466.png)
![6-[1-(3-Amino-2-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12616472.png)
![3',6'-Dihydro-1-methyl-3'-methylene-spiro[3H-indole-3,2'-[2H]pyran]-2(1H)-one](/img/structure/B12616473.png)
![1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine](/img/structure/B12616484.png)
![1H-Pyrrole-1-acetamide,2-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-5-(4-propoxyphenyl)-](/img/structure/B12616485.png)


![N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B12616512.png)

![Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]-](/img/structure/B12616514.png)
